Cas no 2097800-63-8 (5-Bromo-2-(3-fluoro-3-pentyl)pyridine)

5-Bromo-2-(3-fluoro-3-pentyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(3-fluoro-3-pentyl)pyridine
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- MDL: MFCD30742680
5-Bromo-2-(3-fluoro-3-pentyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121075-10g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 10g |
$772 | 2023-02-17 | |
eNovation Chemicals LLC | D685469-10g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 10g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D685469-1g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 1g |
$210 | 2024-07-20 | |
eNovation Chemicals LLC | D685469-5g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 5g |
$530 | 2024-07-20 | |
Chemenu | CM121075-10g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 10g |
$772 | 2021-08-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09515-1g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 1g |
¥2329.0 | 2024-07-16 | |
eNovation Chemicals LLC | D685469-10g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 10g |
$825 | 2025-02-19 | |
eNovation Chemicals LLC | D685469-1g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 1g |
$210 | 2025-02-19 | |
eNovation Chemicals LLC | D685469-1g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 1g |
$210 | 2025-02-25 | |
eNovation Chemicals LLC | D685469-10g |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine |
2097800-63-8 | 95% | 10g |
$825 | 2025-02-25 |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
5-Bromo-2-(3-fluoro-3-pentyl)pyridineに関する追加情報
Introduction to 5-Bromo-2-(3-Fluoro-3-pentyl)pyridine (CAS No. 2097800-63-8)
5-Bromo-2-(3-fluoro-3-pentyl)pyridine (CAS No. 2097800-63-8) is a novel and highly versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted pyridine ring and a fluoro-pentyl side chain. These properties make it an attractive candidate for a wide range of applications, from the synthesis of complex organic molecules to the development of new therapeutic agents.
The bromine atom in the 5-position of the pyridine ring provides a reactive handle for various chemical transformations, such as cross-coupling reactions, which are essential in the synthesis of biologically active molecules. The fluoro-pentyl side chain, on the other hand, introduces additional complexity and potential for modulating the compound's physical and biological properties. This combination of functional groups offers a unique platform for exploring new chemical space and designing molecules with tailored functionalities.
Recent advancements in synthetic methodologies have significantly enhanced the accessibility of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been successfully employed to introduce a variety of substituents onto the pyridine ring. These reactions not only improve the efficiency of synthesis but also expand the scope of possible derivatives that can be generated from this core structure.
In the realm of medicinal chemistry, 5-Bromo-2-(3-fluoro-3-pentyl)pyridine has shown promise as a lead compound for drug discovery. Its structural features are particularly relevant for targeting specific biological pathways and receptors. For example, pyridine derivatives are known to exhibit potent activity against various enzymes and receptors involved in neurological disorders, cancer, and inflammatory diseases. The introduction of a bromo-substituent and a fluoro-pentyl side chain can further enhance these activities by modulating key interactions at the molecular level.
Several studies have explored the biological activity of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine and its derivatives. One notable application is in the development of inhibitors for kinases, which are key regulators of cellular signaling pathways. Kinase inhibitors have emerged as a crucial class of drugs for treating various cancers and autoimmune diseases. The unique structure of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine allows it to form stable complexes with kinase active sites, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades.
Beyond its potential as a therapeutic agent, 5-Bromo-2-(3-fluoro-3-pentyl)pyridine also holds significant value as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal starting material for multi-step synthetic routes that require high yields and purity. Additionally, its ability to undergo selective functionalization at different positions on the pyridine ring opens up numerous possibilities for creating structurally diverse libraries of compounds.
The physical properties of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine are also noteworthy. It is typically obtained as a colorless or pale yellow liquid with a boiling point that can be adjusted by varying the length and substitution pattern of the side chain. Its solubility in common organic solvents makes it easy to handle in laboratory settings, facilitating both small-scale experiments and large-scale production processes.
In conclusion, 5-Bromo-2-(3-fluoro-3-pentyl)pyridine (CAS No. 2097800-63-8) is a highly promising compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features provide a robust foundation for developing new molecules with tailored functionalities and biological activities. As research continues to advance in these fields, it is likely that this compound will play an increasingly important role in driving innovation and discovery.
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